

Application Note: Zeta Potential Measurement of Liposomes with Surface-Modified Polyethylene Glycol (PEG)

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Compound of Interest

Compound Name: 18:1 Dodecanyl PE

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeta potential is a critical parameter in the characterization of colloidal systems, including liposomal drug delivery vehicles. It represents the electrostatic potential at the hydrodynamic slipping plane of a particle in a surrounding medium.^{[1][2][3]} This value provides valuable insights into the stability of the liposomal formulation, with zeta potentials greater than +30 mV or less than -30 mV generally indicating good electrostatic stability and resistance to aggregation.^[1] Furthermore, the surface charge of liposomes significantly influences their in vivo behavior, including circulation time, interaction with proteins, and cellular uptake.^{[1][4]}

Surface modification of liposomes with hydrophilic polymers like polyethylene glycol (PEG), a process often referred to as PEGylation, is a widely adopted strategy to enhance their systemic circulation time by creating a steric barrier that reduces opsonization and clearance by the reticuloendothelial system (RES).^{[5][6][7]} This modification, however, also alters the surface charge and consequently the zeta potential of the liposomes. Therefore, accurate measurement of zeta potential is essential for the development and quality control of PEGylated liposomal formulations. This application note provides a detailed protocol for the measurement of zeta potential of both unmodified and PEG-modified liposomes using electrophoretic light scattering (ELS).

Experimental Protocols

Materials and Reagents

- Lipids:
 - 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
 - Cholesterol
 - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- Buffer:
 - Phosphate-buffered saline (PBS), pH 7.4
- Solvent:
 - Chloroform
- Equipment:
 - Rotary evaporator
 - Extruder with polycarbonate membranes (100 nm pore size)
 - Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) instrument (e.g., Malvern Zetasizer Nano series)
 - Folded capillary cells for zeta potential measurement

Preparation of Unmodified and PEGylated Liposomes

- Lipid Film Hydration:
 - For unmodified liposomes, dissolve DPPC and cholesterol in chloroform at a desired molar ratio (e.g., 2:1).

- For PEGylated liposomes, dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform at a desired molar ratio (e.g., 2:1:0.1).
- Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration and Extrusion:
 - Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles (MLVs).
 - Subject the MLV suspension to multiple extrusion cycles (at least 10 passes) through a 100 nm polycarbonate membrane using a heated extruder to produce unilamellar vesicles (ULVs).

Zeta Potential Measurement Protocol

- Sample Preparation:
 - Dilute the prepared liposome suspensions with PBS to an appropriate concentration for measurement. A 1 in 10 dilution is often suitable.[8]
- Instrument Setup:
 - Turn on the DLS/ELS instrument and allow it to stabilize.
 - Select the zeta potential measurement mode.
 - Enter the parameters of the dispersant (PBS), including viscosity and dielectric constant.
 - Set the measurement temperature to 25°C.[8]
- Measurement Procedure:
 - Carefully inject the diluted liposome sample into a folded capillary cell, ensuring no air bubbles are present.
 - Place the cell in the instrument's measurement chamber.

- Equilibrate the sample at the set temperature for a few minutes.
- Perform the zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[8] The electrophoretic mobility is then converted to zeta potential using the Smoluchowski equation.
- Data Analysis:
 - Record the mean zeta potential and the standard deviation from at least three independent measurements.

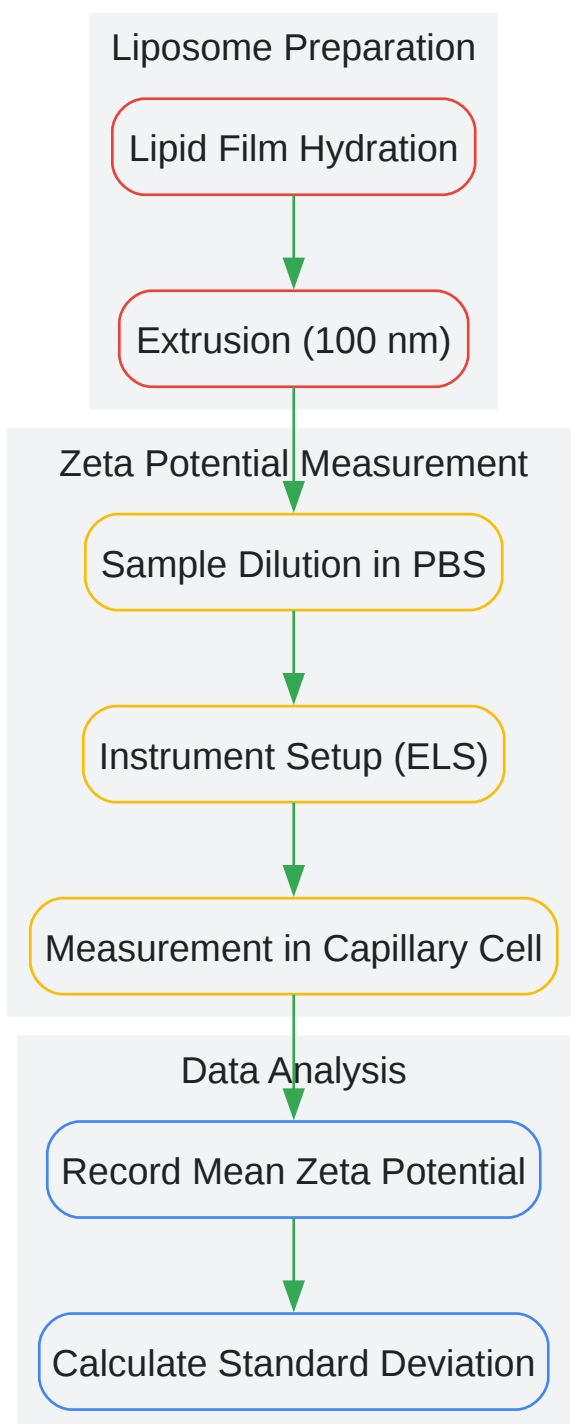
Data Presentation and Interpretation

The zeta potential of liposomes is significantly influenced by their surface composition. The inclusion of PEGylated lipids typically leads to a decrease in the magnitude of the zeta potential. This is because the PEG layer shifts the slipping plane further away from the liposome surface, effectively shielding the surface charge.[9]

Liposome Formulation	Molar Ratio (DPPC:Cholesterol:DSPE- PEG2000)	Mean Zeta Potential (mV) ± SD
Unmodified Liposomes	2:1:0	-25.3 ± 1.8
5 mol% PEGylated Liposomes	2:1:0.1	-12.7 ± 1.5
10 mol% PEGylated Liposomes	2:1:0.2	-5.1 ± 0.9

Interpretation: As the concentration of DSPE-PEG2000 increases, the zeta potential of the liposomes becomes less negative, approaching neutrality.[7] This trend is consistent with the formation of a dense PEG layer on the liposome surface that masks the inherent negative charge of the phosphate groups on the phospholipids. The reduction in surface charge is a key indicator of successful PEGylation and is crucial for achieving the desired "stealth" properties in vivo.

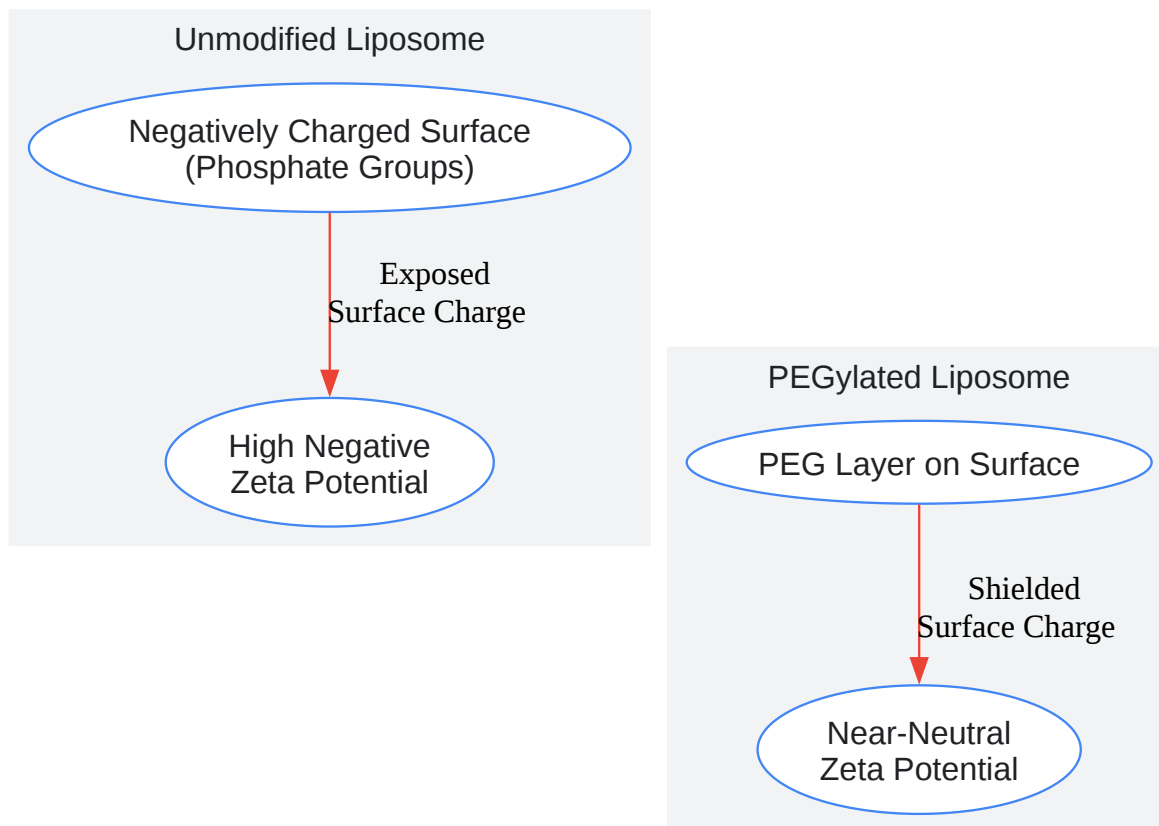
Visualizations



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Caption: Experimental workflow for zeta potential measurement.

Effect of PEGylation on Zeta Potential



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Caption: PEGylation effect on liposome surface charge.

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